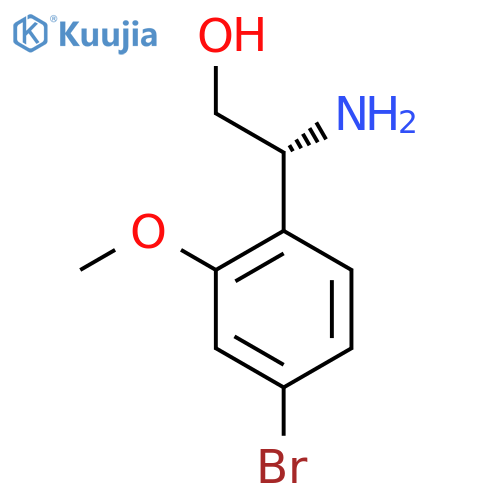

Cas no 1213453-87-2 ((2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol)

(2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol

- EN300-1896308

- AKOS015929977

- 1213453-87-2

- (r)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol

- CS-0353034

-

- インチ: 1S/C9H12BrNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

- InChIKey: IORLMMQRQVGMDV-QMMMGPOBSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)OC)[C@H](CO)N

計算された属性

- せいみつぶんしりょう: 245.00514g/mol

- どういたいしつりょう: 245.00514g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 55.5Ų

(2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1896308-0.05g |

(2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol |

1213453-87-2 | 0.05g |

$1296.0 | 2023-09-18 | ||

| Enamine | EN300-1896308-0.5g |

(2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol |

1213453-87-2 | 0.5g |

$1482.0 | 2023-09-18 | ||

| Enamine | EN300-1896308-2.5g |

(2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol |

1213453-87-2 | 2.5g |

$3025.0 | 2023-09-18 | ||

| Enamine | EN300-1896308-0.1g |

(2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol |

1213453-87-2 | 0.1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1896308-1.0g |

(2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol |

1213453-87-2 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1896308-5.0g |

(2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol |

1213453-87-2 | 5g |

$4475.0 | 2023-06-02 | ||

| Enamine | EN300-1896308-0.25g |

(2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol |

1213453-87-2 | 0.25g |

$1420.0 | 2023-09-18 | ||

| Enamine | EN300-1896308-1g |

(2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol |

1213453-87-2 | 1g |

$1543.0 | 2023-09-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423704-50mg |

(r)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol |

1213453-87-2 | 98% | 50mg |

¥27993.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423704-500mg |

(r)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol |

1213453-87-2 | 98% | 500mg |

¥37346.00 | 2024-08-09 |

(2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol 関連文献

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

(2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-olに関する追加情報

Compound Introduction: (2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol (CAS No. 1213453-87-2)

(2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol, with the CAS number 1213453-87-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of (2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol consists of a chiral center at the 2-position of the ethyl chain, which contributes to its stereochemical diversity. This feature is particularly important in pharmaceutical chemistry, as the stereochemistry of a molecule can greatly influence its biological activity and pharmacokinetic properties. The presence of both an amino group and a bromo-substituted aromatic ring makes this compound a versatile scaffold for further derivatization and functionalization.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The aromatic ring in (2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol is substituted with both bromine and methoxy groups, which are known to enhance binding affinity and selectivity in biological targets. This structural motif has been explored in various pharmacological contexts, including the inhibition of kinases and other enzyme targets relevant to cancer therapy.

In the context of contemporary research, (2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol has been investigated for its potential role in modulating signaling pathways involved in inflammation and neurodegeneration. Studies have shown that analogs with similar structural features can interact with specific receptors and enzymes, leading to therapeutic effects. The chiral nature of this compound allows for the exploration of enantiomer-specific interactions, which is a critical aspect of modern drug design.

The synthesis of (2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol involves multi-step organic transformations, including stereoselective reactions to establish the desired configuration at the chiral center. Advanced synthetic methodologies, such as asymmetric hydrogenation and transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and enantiomeric purity. These techniques are essential for producing pharmaceutical intermediates that meet stringent quality standards.

The pharmacological profile of (2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol has been evaluated through in vitro and in vivo studies. Initial findings suggest that this compound exhibits inhibitory activity against certain enzymes and receptors, which could translate into therapeutic benefits for various diseases. Further research is ongoing to elucidate its mechanism of action and optimize its pharmacological properties.

The role of computational chemistry in the study of (2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol cannot be overstated. Molecular modeling techniques have been utilized to predict binding interactions with biological targets, providing insights into potential drug-receptor interactions. These computational approaches complement experimental studies by offering rapid screening and optimization strategies for lead compounds.

In conclusion, (2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol (CAS No. 1213453-87-2) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with its biological activity, make it a valuable scaffold for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

1213453-87-2 ((2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol) 関連製品

- 1261907-79-2(4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid)

- 1368695-96-8(2-(3,4-difluorophenyl)-2-methylpropan-1-amine)

- 2649086-01-9(3-isocyanato-3-(3-methylphenyl)propanoic acid)

- 109799-69-1(Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate)

- 1806516-71-1(1-Bromo-1-(3-chloro-2-(chloromethyl)phenyl)propan-2-one)

- 1261998-16-6(4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine)

- 4461-36-3(Benzoyl isocyanate, 4-chloro-)

- 92944-37-1(2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide)

- 185913-97-7(Phosphine,1,1'-[(1R)-5,5'-dichloro-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenyl-)

- 1368274-55-8(Methyl 2-chloro-4-ethoxybenzoate)